(3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a chloro substituent and a phenylethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves a multi-step process. One common method involves the reaction of 3-aroylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with (3Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one in anhydrous dimethyl sulfoxide at 65°C for 24 hours. This reaction yields 3,3′-dibenzoyl-4-hydroxy-1-(2-hydroxyaryl)-1′H,4′H-spiro[pyrrole-2,2′-pyrrolo[2,1-c][1,4]benzoxazine]-1′,4′,5(1H)-triones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with nucleophiles at the β-CH nucleophilic center.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxalyl chloride and various nucleophiles. The reactions are typically carried out in anhydrous solvents such as dimethyl sulfoxide at elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include spiro heterocyclic systems such as 3,3′-dibenzoyl-4-hydroxy-1-(2-hydroxyaryl)-1′H,4′H-spiro[pyrrole-2,2′-pyrrolo[2,1-c][1,4]benzoxazine]-1′,4′,5(1H)-triones .
Scientific Research Applications
(3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a lead compound for drug development.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves the addition of the β-CH nucleophilic center to the C3a carbon atom of other compounds. This is followed by a series of prototropic shifts, rotations, and proton migrations, leading to the formation of spiro heterocyclic systems .
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxycarbonylmethylidene-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 3-aroylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones
Properties
Molecular Formula |
C16H10ClNO3 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
6-chloro-3-[(Z)-2-hydroxy-2-phenylethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C16H10ClNO3/c17-11-6-7-15-12(8-11)18-13(16(20)21-15)9-14(19)10-4-2-1-3-5-10/h1-9,19H/b14-9- |
InChI Key |
MEHGNUXXFOIOTE-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O |
Origin of Product |
United States |
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